molecular formula C21H25NO B1359603 2,5-Dimethyl-3'-piperidinomethyl benzophenone CAS No. 898793-14-1

2,5-Dimethyl-3'-piperidinomethyl benzophenone

Cat. No. B1359603
M. Wt: 307.4 g/mol
InChI Key: SNTYPZYFLZVZPH-UHFFFAOYSA-N
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Description

2,5-Dimethyl-3'-piperidinomethyl benzophenone (2,5-DMPB) is a synthetic compound that has been used in various scientific research applications. It is a substituted benzophenone derivative with a piperidine moiety, which confers it with unique properties. This compound has been used in research for its potential applications in drug discovery, as a model compound for studying the mechanism of action of drugs, and as a tool for studying biochemical and physiological effects.

Scientific Research Applications

Receptor Binding and Synthesis Studies

A study by Aepkers and Wünsch (2004) explored the synthesis of ring and side chain homologous Dexoxadrol derivatives, focusing on their affinity for the phencyclidine binding site of the NMDA receptor. This research is significant for understanding the interactions of similar compounds with neural receptors (Aepkers & Wünsch, 2004).

Chemical Reactions and Structure Analysis

Mugnoli, Dell'erba, Guanti, and Novi (1980) investigated the reaction of 2,5-Dimethyl-3,4-dinitrothiophen with secondary amines, including piperidine, providing insight into the structural properties and reactions of related chemical compounds (Mugnoli et al., 1980).

Photophysical and Photochemical Interactions

Nakayama, Takahashi, Ibuki, and Hamanoue (1993) studied the photophysical interactions between benzophenone and 2,5-dimethyl-2,4-hexadiene. This research is relevant for understanding the photochemical behavior of benzophenone derivatives (Nakayama et al., 1993).

DNA Damage Studies

Research by Lhiaubet, Paillous, and Chouini-Lalanne (2001) examined the photosensitization of DNA damage by benzophenone and its derivatives, which is crucial for understanding the biochemical interactions of similar compounds at the molecular level (Lhiaubet et al., 2001).

Cytotoxicity and DNA Interaction Studies

Albert et al. (2013) investigated the synthesis, cytotoxicity, and DNA interaction of cyclopalladated benzophenone imines. This study is pertinent for assessing the potential therapeutic applications and interactions of benzophenone derivatives with biological molecules (Albert et al., 2013).

Environmental and Biological Interactions

Research on the biodegradation of benzophenone by Lin, Cheruiyot, Hoang, Le, Tran, Bui, and others (2021) provides valuable insights into the environmental impact and degradation processes of benzophenone derivatives (Lin et al., 2021).

properties

IUPAC Name

(2,5-dimethylphenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO/c1-16-9-10-17(2)20(13-16)21(23)19-8-6-7-18(14-19)15-22-11-4-3-5-12-22/h6-10,13-14H,3-5,11-12,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTYPZYFLZVZPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC(=C2)CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643144
Record name (2,5-Dimethylphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-3'-piperidinomethyl benzophenone

CAS RN

898793-14-1
Record name (2,5-Dimethylphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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